1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs, including a bromophenyl group, an oxadiazole ring, and a quinazoline dione structure. These components are often found in various pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the bromophenyl group could be introduced via electrophilic aromatic substitution, the oxadiazole ring might be formed through a cyclization reaction, and the quinazoline dione structure could be synthesized via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring might participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the bromophenyl group might increase its density and boiling point, while the oxadiazole ring might contribute to its stability and electronic properties .Scientific Research Applications
Catalytic Systems and Synthesis Techniques
Bronsted acidic ionic liquid, in conjunction with catalytic amounts of chlorotrimethylsilane, has been employed as an efficient and reusable catalyst for the synthesis of hydroquinazoline diones under thermal and solvent-free conditions, demonstrating high yields in a short time. This showcases the compound's relevance in facilitating organic synthesis processes (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Docking and Biological Evaluation
Novel derivatives of benzo[de] isoquinoline-1,3(2H)-dione, which are closely related to the chemical structure , have been synthesized and evaluated for their antibacterial and antifungal activity. This indicates the compound's potential for contributing to the development of new antimicrobial agents (Sirgamalla & Boda, 2019).
Spectral Characterization and Quantum-Mechanical Modeling
Research involving esters with imidazo[1,5-c]quinazoline-3,5-dione ring has provided insights into spectral characterization and quantum-mechanical modeling, offering implications for the compound's utility in computational chemistry and drug design processes (Hęclik et al., 2017).
Chemosensors for Ion Detection
1,8-Naphthalimide derivatives, related to the chemical structure of interest, have been synthesized and used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application is significant in environmental monitoring and analysis (Zhang, Zhang, Ding, & Gao, 2020).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for their analgesic and anti-inflammatory activities highlight the potential pharmaceutical applications of compounds within this chemical family (Dewangan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3/c1-2-23-18(25)14-8-3-4-9-15(14)24(19(23)26)11-16-21-17(22-27-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYUFSSLASYGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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